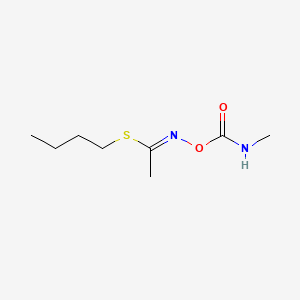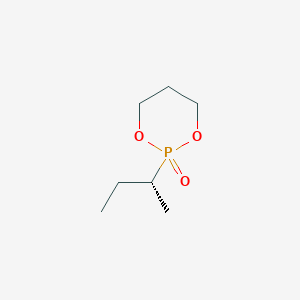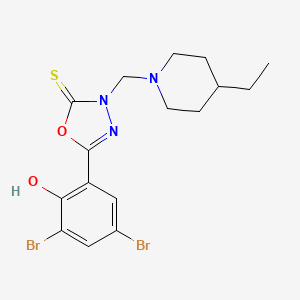
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((4-ethyl-1-piperidinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((4-ethyl-1-piperidinyl)methyl)- is a heterocyclic compound that belongs to the oxadiazole family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of Hydrazide: Reacting an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: Treating the hydrazide with carbon disulfide in the presence of a base to form the oxadiazole ring.
Functionalization: Introducing the 3,5-dibromo-2-hydroxyphenyl and 4-ethyl-1-piperidinylmethyl groups through suitable substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the oxadiazole core.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-2-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole core.
Aplicaciones Científicas De Investigación
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibiting antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agents for treating various diseases, including cancer, infections, and inflammation.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves interactions with specific molecular targets and pathways. These compounds may inhibit enzymes, interfere with DNA replication, or disrupt cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione: Basic structure without additional functional groups.
1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl: A similar compound with a phenyl group instead of the 3,5-dibromo-2-hydroxyphenyl group.
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-methoxyphenyl): A derivative with a methoxyphenyl group.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((4-ethyl-1-piperidinyl)methyl)- lies in its specific functional groups, which may impart unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
81963-88-4 |
|---|---|
Fórmula molecular |
C16H19Br2N3O2S |
Peso molecular |
477.2 g/mol |
Nombre IUPAC |
5-(3,5-dibromo-2-hydroxyphenyl)-3-[(4-ethylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H19Br2N3O2S/c1-2-10-3-5-20(6-4-10)9-21-16(24)23-15(19-21)12-7-11(17)8-13(18)14(12)22/h7-8,10,22H,2-6,9H2,1H3 |
Clave InChI |
XZMWLHOKTKSXFQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCN(CC1)CN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


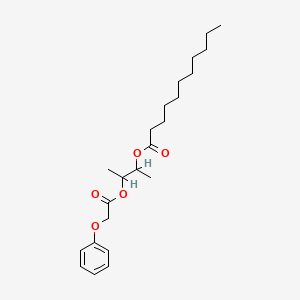
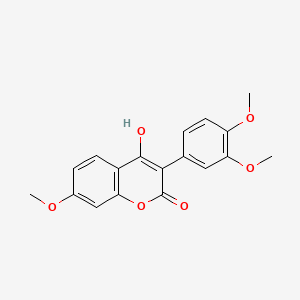

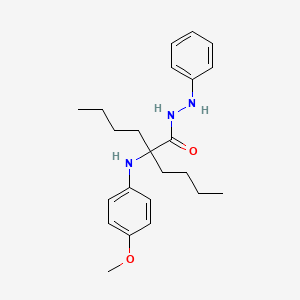
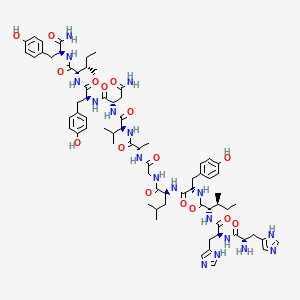
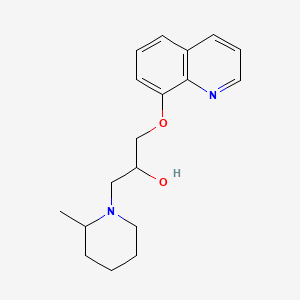
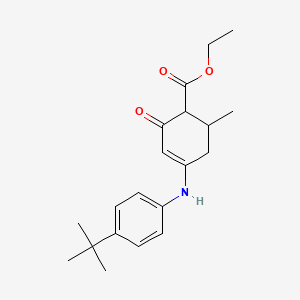


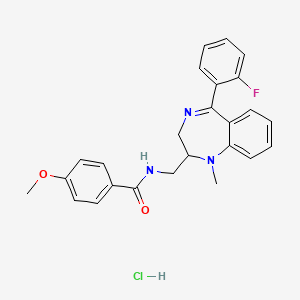
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)
